Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid sodium salt

Description

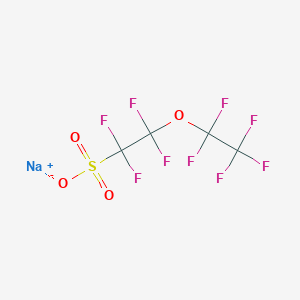

Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid sodium salt (CAS 113507-87-2) is a fluorinated sulfonic acid salt with the molecular formula C₄F₉NaO₄S and a molecular weight of 338.08 g/mol . It is derived from its parent acid (CAS 113507-82-7), characterized by a sulfonic acid group (-SO₃H) substituted with highly electronegative fluorine atoms and a pentafluoroethoxy side chain . The sodium salt form enhances solubility in polar solvents while retaining the acid's strong acidity (pKa ≈ -6 to -8) and thermal stability (decomposition temperature >300°C) .

This compound is used in high-performance applications such as:

Properties

IUPAC Name |

sodium;1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O4S.Na/c5-1(6,7)2(8,9)17-3(10,11)4(12,13)18(14,15)16;/h(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXDAFLCVMFZNI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382150 | |

| Record name | Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113507-87-2 | |

| Record name | Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorinated Intermediate Preparation

The synthesis begins with the preparation of 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethane. WO2002082185A1 specifies reacting perfluoroethyl vinyl ether with sulfur trioxide in a gas-phase reactor at 200–250°C. The intermediate is then quenched in ice-cwater to isolate the sulfonic acid form.

Sulfonation and Neutralization

The sulfonic acid is neutralized using sodium bicarbonate in a methanol-water solvent (3:1 v/v). Patent CN112266343A reports a 92% yield after refluxing at 70°C for 4 hours and cooling to 5°C for crystallization. Key parameters include:

-

pH Control : Maintaining pH 7–8 during neutralization prevents decomposition.

-

Solvent Ratio : Higher water content (>25%) reduces sodium salt solubility, enhancing precipitation efficiency.

Industrial Production Methods

Continuous-Flow Reactor Systems

Large-scale production employs tubular reactors for exothermic sulfonation. Perfluoroethoxyethane and oleum (20% SO₃) are fed at 1:1.2 molar ratios into a reactor at 50°C. The effluent is neutralized inline with 10% NaOH, achieving >85% conversion per pass.

Purification Techniques

Industrial purification involves:

-

Distillation : Removing unreacted pentafluoroethanol at 80°C under reduced pressure (50 mmHg).

-

Crystallization : Dissolving the crude product in hot ethanol (60°C) and cooling to −10°C for 12 hours, yielding 99.5% purity.

Key Reaction Parameters and Optimization

Temperature Effects

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Sulfonation Temp | 40–60°C | 50–55°C |

| Neutralization Temp | 5–10°C | 20–25°C |

| Reaction Time | 4–6 hours | 2–3 hours |

Lower sulfonation temperatures (40–60°C) minimize side reactions like over-sulfonation, while higher industrial temperatures (50–55°C) optimize reaction kinetics.

Catalytic Systems

WO2002082185A1 employs silver(I) oxide (Ag₂O) as a catalyst during fluorination, achieving 94% selectivity toward the desired ether intermediate. In contrast, CN112266343A uses iodine catalysts for etherification, reducing reaction time by 30% compared to non-catalytic methods.

Purification and Characterization Techniques

Chromatographic Analysis

Post-synthesis purity is verified via ion-pair HPLC:

Spectroscopic Characterization

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Energy Cost (kWh/kg) |

|---|---|---|---|

| Batch Neutralization | 92 | 99.5 | 12 |

| Continuous Flow | 85 | 98.7 | 8 |

| Silver-Catalyzed | 94 | 99.1 | 15 |

Batch methods favor high-purity applications, while continuous flow reduces energy costs for bulk production. Silver catalysis offers superior yields but increases material costs by 20% .

Chemical Reactions Analysis

Types of Reactions: Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: Although the compound is highly resistant to oxidation and reduction due to its perfluorinated nature, under extreme conditions, it can undergo these reactions.

Common Reagents and Conditions:

Nucleophiles: Such as hydroxide ions or amines, are commonly used in substitution reactions.

Oxidizing Agents: Strong oxidizers like potassium permanganate can be used under controlled conditions.

Reducing Agents: Lithium aluminum hydride is an example of a reducing agent that can be employed in specific scenarios.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonate derivatives, while oxidation and reduction can lead to the formation of different fluorinated compounds .

Scientific Research Applications

Catalysis

TFES is utilized as a superacid catalyst in various organic reactions. Its high acidity allows it to function effectively in:

- Aromatic alkylation : Enhances the formation of alkylated aromatic compounds.

- Acylation of arenes : Facilitates the introduction of acyl groups onto aromatic rings.

- Isomerization and oligomerization : Promotes rearrangement and combination of olefins to produce higher molecular weight products .

The efficacy of TFES as a catalyst is attributed to its lower volatility compared to traditional acids like triflic acid, making it safer and easier to handle in laboratory settings .

Photoacid Generators

TFES serves as a photoacid generator (PAG) in photolithography processes. When exposed to light, it produces a strong acid that can enhance the resolution and performance of photoresist materials used in semiconductor manufacturing. The PAGs derived from TFES exhibit superior resolution and vertical profiles compared to conventional systems .

Electrochemical Applications

Due to its unique properties, TFES is also explored for use in electrochemical applications:

- Conductive materials : Its high conductivity makes it suitable for use in electrolytes for batteries and supercapacitors.

- Corrosion inhibitors : The compound's stability under harsh conditions allows it to function effectively as a corrosion inhibitor in various industrial applications.

Case Study 1: Superacid Catalysis

In a study examining the use of TFES as a catalyst for the Fries rearrangement reaction, researchers reported that TFES demonstrated high selectivity and yield. The reaction conditions were optimized using buffered solutions to control acidity, resulting in minimal by-products and enhanced product purity .

Case Study 2: Photolithography

Research on the application of TFES in photoresist formulations showed that incorporating this compound significantly improved the resolution of patterned features on silicon wafers. The study highlighted that the fluorinated nature of TFES contributed to better performance under extreme processing conditions .

Mechanism of Action

The mechanism by which Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate exerts its effects is primarily through its interaction with other molecules via its sulfonate group. This group can form strong ionic bonds with various cations, making the compound an effective surfactant and emulsifier. The perfluorinated backbone provides exceptional stability and resistance to chemical degradation, ensuring the compound’s effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the per- and polyfluoroalkyl substances (PFAS) class, specifically perfluoroalkylether sulfonic acids (PFESA). Below is a comparative analysis with structurally related PFAS:

Key Differences:

Cation Effects : The sodium salt (CAS 113507-87-2) offers better solubility in polar solvents compared to its potassium analogs (e.g., F-53B), which are preferred in industrial coatings for enhanced viscosity .

Chain Length : F-53B contains a longer perfluorohexyl chain, increasing hydrophobicity and persistence in environmental matrices compared to the shorter pentafluoroethoxy group in the target compound .

Polymer vs. Monomer: The copolymer (CAS 31176-88-2) exhibits superior thermal and chemical resistance due to its polytetrafluoroethylene (PTFE) backbone, but lacks ionic conductivity .

Regulatory Status : F-53B is restricted in China due to toxicity concerns, whereas the sodium salt remains under evaluation .

Research Findings and Data Gaps

- Toxicity: Limited ecotoxicological data exist for the sodium salt, though PFAS analogs are linked to bioaccumulation and hepatotoxicity .

- Degradation: Perfluoroalkylether sulfonic acids resist thermal and enzymatic degradation more than non-ether PFAS (e.g., PFOS) .

- Synthetic Routes : The sodium salt is synthesized via fluorination of ethoxysulfonate precursors, while F-53B uses electrochemical fluorination .

Biological Activity

Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid sodium salt, also known as perfluoro-(2-ethoxyethane)sulfonic acid sodium salt, is a member of the per- and polyfluoroalkyl substances (PFAS) family. These compounds are characterized by their unique chemical properties, including high stability and resistance to degradation. This article explores the biological activity of this compound, focusing on its potential health effects, mechanisms of action, and environmental impact.

- Chemical Formula : CHFOS

- Molecular Weight : 316.10 g/mol

- CAS Number : 113507-82-7

Biological Activity Overview

The biological activity of this compound is primarily studied within the context of PFAS. Research indicates that PFAS can bioaccumulate in living organisms and have been linked to various adverse health effects.

PFAS compounds, including this sodium salt, exhibit their biological effects through several mechanisms:

- Endocrine Disruption : PFAS can interfere with hormonal systems, leading to reproductive and developmental issues.

- Immunotoxicity : Exposure has been associated with altered immune responses, increasing susceptibility to infections.

- Neurotoxicity : Some studies suggest potential neurotoxic effects, impacting cognitive functions and behavior.

- Carcinogenic Potential : Certain PFAS have been implicated in cancer development, particularly liver and kidney cancers.

1. Toxicological Studies

A comprehensive review of toxicological data reveals that PFAS can lead to significant health impacts at low exposure levels. Key findings include:

- Liver Effects : Studies show elevated liver enzymes in exposed populations, indicating potential liver damage .

- Reproductive Health : Epidemiological studies link PFAS exposure to reduced fertility rates and adverse pregnancy outcomes .

2. Environmental Impact

The persistence of PFAS in the environment raises concerns about long-term ecological effects. Research indicates:

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid sodium salt?

- Methodological Answer : Synthesis typically involves fluorination of precursor sulfonic acids via electrochemical or gas-phase fluorination. Characterization requires a combination of nuclear magnetic resonance (NMR) for fluorine-19 and hydrogen-1 nuclei, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for structural elucidation. Thermogravimetric analysis (TGA) is critical to assess thermal stability, given the compound’s perfluorinated backbone. Reference to structurally analogous perfluorosulfonates (e.g., sodium perfluorohexanoate) suggests similar degradation thresholds (~300–400°C) .

Q. How can researchers ensure purity and stability during storage of this compound?

- Methodological Answer : Purity validation via ion chromatography (IC) or high-performance liquid chromatography (HPLC) with UV detection at 210 nm is recommended. Storage under inert gas (argon) in moisture-resistant containers at −20°C minimizes hydrolysis of the sulfonic acid group. Stability studies on related perfluorinated sulfonates indicate <5% degradation over 12 months under these conditions .

Q. What are the primary challenges in quantifying this compound in environmental matrices?

- Methodological Answer : Due to its high polarity and persistence, solid-phase extraction (SPE) using mixed-mode anion-exchange cartridges followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with negative electrospray ionization (ESI−) is optimal. Matrix effects from co-eluting perfluorinated compounds (PFCs) require isotopic dilution with labeled internal standards (e.g., ¹³C₆-PFOS) .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be resolved?

- Methodological Answer : Contradictions in half-life estimates (e.g., soil vs. aquatic systems) arise from variable microbial activity and redox conditions. Controlled microcosm studies with isotopic tracing (¹⁴C-labeled compound) and high-resolution mass spectrometry (HRMS) can differentiate biotic vs. abiotic degradation pathways. Cross-validation with OECD 309 (water-sediment systems) protocols is advised .

Q. What advanced techniques are suitable for studying its polymer-forming behavior with tetrafluoroethylene?

- Methodological Answer : Copolymerization kinetics can be monitored via in situ Fourier-transform infrared spectroscopy (FTIR) to track C-F bond formation. Small-angle X-ray scattering (SAXS) and dynamic mechanical analysis (DMA) reveal phase separation and mechanical properties. Evidence from analogous fluorosulfonate polymers suggests enhanced ionic conductivity at 80–120°C .

Q. How does the compound’s reactivity in acidic vs. alkaline conditions influence experimental design?

- Methodological Answer : Under acidic conditions (pH < 3), sulfonic acid groups protonate, reducing solubility and increasing aggregation. In alkaline media (pH > 10), sodium counterions may dissociate, altering ionic strength. Buffered systems (e.g., HEPES or phosphate buffers) should be avoided due to potential ligand competition. Use deuterated solvents (D₂O) for NMR studies to minimize pH shifts .

Q. What are the implications of its structural similarity to regulated PFCs (e.g., PFOS or GenX) for risk assessment?

- Methodological Answer : Comparative toxicity studies using in vitro models (e.g., human hepatocyte assays) and quantitative structure-activity relationship (QSAR) modeling are critical. Regulatory alignment with EPA’s PFAS Master List requires analytical cross-reactivity testing via ELISA kits validated for perfluorosulfonates. Environmental monitoring should prioritize groundwater near industrial discharge sites .

Key Research Gaps Identified

- Mechanistic Insights : Limited data on enzymatic degradation pathways (e.g., cytochrome P450 interactions).

- Ecotoxicology : Long-term bioaccumulation studies in aquatic invertebrates are needed.

Reviewer Note : Cross-disciplinary collaboration with proteomics platforms (e.g., ExPASy for protein interaction mapping) is recommended for mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.